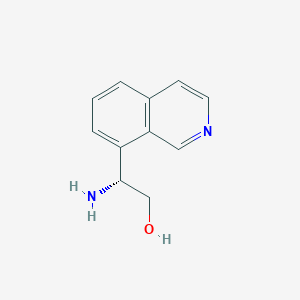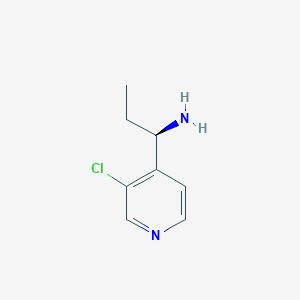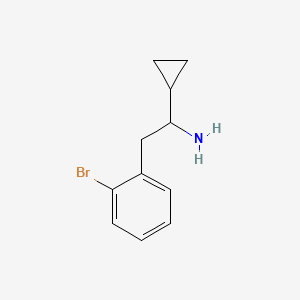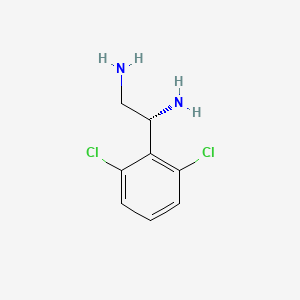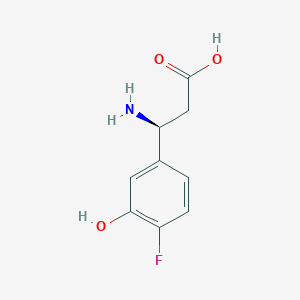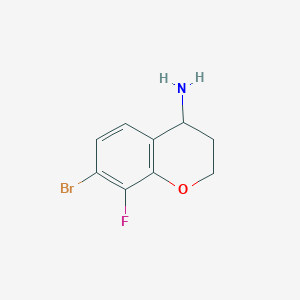
1-Amino-1-(3-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-(3-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group on the propan-2-OL backbone
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-methoxyphenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Another method involves the reductive amination of 3-methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and scalable synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反应分析
Types of Reactions
1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 1-(3-methoxyphenyl)propan-2-one
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
1-Amino-1-(3-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antidepressants and central nervous system stimulants.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-phenylpropan-2-OL: Lacks the methoxy group, resulting in different pharmacological properties.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: The methoxy group is positioned differently, affecting its reactivity and biological activity.
1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: Contains an additional methoxy group, leading to altered chemical and biological properties.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3 |
InChI 键 |
ATTZVVCPJSZCJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


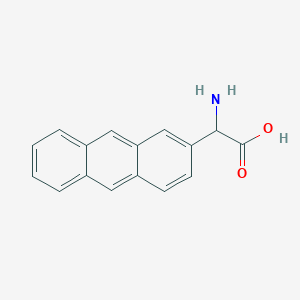
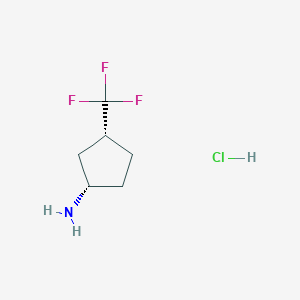

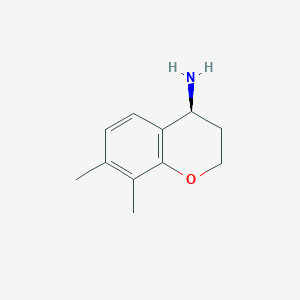
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
